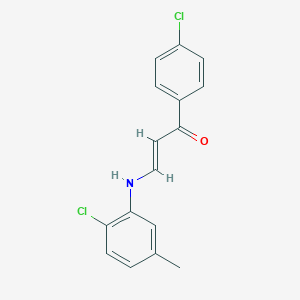![molecular formula C11H10N6O2 B403777 5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine CAS No. 166766-10-5](/img/structure/B403777.png)
5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine.
Diazotization: The diazenyl group is introduced through a diazotization reaction, where an amine is converted to a diazonium salt, which then reacts with the isoxazole derivative.
Coupling Reaction: The final step involves coupling the diazonium salt with 2,1,3-benzoxadiazol-4-amine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Amines and other reduced forms of the compound.
Substituted Derivatives: Compounds with various substituents on the benzoxadiazole ring.
Scientific Research Applications
Chemistry
Fluorescent Probes: The compound’s structure allows it to be used as a fluorescent probe in various chemical analyses.
Catalysts: It can serve as a catalyst or catalyst precursor in organic synthesis.
Biology
Biological Markers: The compound can be used as a marker in biological studies due to its fluorescent properties.
Drug Development:
Medicine
Diagnostic Tools: Used in diagnostic imaging and assays.
Therapeutic Agents: Investigated for potential therapeutic effects.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Sensors: Employed in the creation of sensors for detecting various substances.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoxadiazole ring can interact with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl Derivatives: Compounds with similar isoxazole rings but different substituents.
Benzoxadiazole Derivatives: Compounds with the benzoxadiazole core but different functional groups.
Uniqueness
5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar cores but different substituents.
Properties
CAS No. |
166766-10-5 |
|---|---|
Molecular Formula |
C11H10N6O2 |
Molecular Weight |
258.24g/mol |
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C11H10N6O2/c1-5-10(6(2)18-15-5)14-13-7-3-4-8-11(9(7)12)17-19-16-8/h3-4H,12H2,1-2H3 |
InChI Key |
SSIUUOSFZVPBAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)N=NC2=C(C3=NON=C3C=C2)N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=C(C3=NON=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{N-[2-(benzylsulfanyl)propanoyl]ethanehydrazonoyl}phenyl)-3-chlorobenzamide](/img/structure/B403694.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403698.png)
![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403699.png)
![ethyl 2-{3-nitrobenzylidene}-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403700.png)
![ethyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403701.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403702.png)
![methyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403706.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403708.png)
![2-[3,4-Bis(methyloxy)phenyl]-3-({4-nitrophenyl}carbonyl)-1,3-thiazolidine](/img/structure/B403710.png)
![tert-butyl 2-[N-(4-iodo-2-methylphenyl)carbamoyl]pyrrolidinecarboxylate](/img/structure/B403711.png)
![4-(4-bromophenyl)-6,7-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403712.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B403716.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B403717.png)
